9H-Fluorene-2,7-dicarboxylic acid, 9-oxo-, diMethyl ester
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Overview
Description
9H-Fluorene-2,7-dicarboxylic acid, 9-oxo-, diMethyl ester is an organic compound with the molecular formula C17H12O5 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two ester groups and a ketone group on the fluorene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Fluorene-2,7-dicarboxylic acid, 9-oxo-, diMethyl ester typically involves the esterification of 9-Oxo-9H-fluorene-2,7-dicarboxylic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:
9-Oxo-9H-fluorene-2,7-dicarboxylic acid+2CH3OHH2SO49-Oxo-9H-fluorene-2,7-dicarboxylic acid dimethyl ester+2H2O
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
9H-Fluorene-2,7-dicarboxylic acid, 9-oxo-, diMethyl ester can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or alcohols in the presence of a base or acid catalyst.
Major Products
Oxidation: 9-Oxo-9H-fluorene-2,7-dicarboxylic acid.
Reduction: 9-Hydroxy-9H-fluorene-2,7-dicarboxylic acid dimethyl ester.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
9H-Fluorene-2,7-dicarboxylic acid, 9-oxo-, diMethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism by which 9H-Fluorene-2,7-dicarboxylic acid, 9-oxo-, diMethyl ester exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ester groups can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
9-Oxo-9H-fluorene-2,7-dicarboxylic acid: The parent acid form of the ester.
9-Oxo-9H-fluorene-1,6-dicarboxylic acid dimethyl ester: A structural isomer with ester groups at different positions.
9,9-Dioctylfluorene-2,7-diboronic acid: A derivative with boronic acid groups, used in polymer synthesis.
Uniqueness
9H-Fluorene-2,7-dicarboxylic acid, 9-oxo-, diMethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ester groups make it more lipophilic compared to the parent acid, influencing its solubility and reactivity.
Properties
Molecular Formula |
C17H12O5 |
---|---|
Molecular Weight |
296.27 g/mol |
IUPAC Name |
dimethyl 9-oxofluorene-2,7-dicarboxylate |
InChI |
InChI=1S/C17H12O5/c1-21-16(19)9-3-5-11-12-6-4-10(17(20)22-2)8-14(12)15(18)13(11)7-9/h3-8H,1-2H3 |
InChI Key |
OGUPLXPALYMDMB-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)C(=O)OC |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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